Thyropropic acid

Descripción general

Descripción

El ácido tiropropico, también conocido como Triopron, es un derivado del ácido hidrocinámico y un análogo tiroideo de origen natural. Exhibe actividades antigoitrogénicas y anticolesterémicas. El ácido tiropropico actúa como un potente antagonista de los receptores de la hormona tiroidea y puede ser útil en la terapia de resistencia a la hormona tiroidea y la atrofia cutánea inducida por corticosteroides .

Métodos De Preparación

El ácido tiropropico se puede sintetizar mediante la yodación del ácido 3,5-diiodotiropropiónico. La reacción implica el uso de yodo como reactivo y generalmente ocurre en una solución de etanol. El producto se cristaliza luego a partir de etanol absoluto, produciendo cristales con un punto de fusión de 200°C .

Análisis De Reacciones Químicas

El ácido tiropropico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes derivados yodados.

Reducción: Las reacciones de reducción pueden conducir a la eliminación de átomos de yodo, dando como resultado compuestos menos yodados.

Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir, donde los átomos de yodo son reemplazados por otros halógenos o grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen yodo, agentes reductores como el borohidruro de sodio y agentes halogenantes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El ácido tiropropico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los compuestos aromáticos yodados.

Biología: El ácido tiropropico se estudia por sus interacciones con los receptores de la hormona tiroidea y sus efectos sobre el metabolismo de la hormona tiroidea.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la resistencia a la hormona tiroidea y la atrofia cutánea inducida por corticosteroides.

Industria: El ácido tiropropico se utiliza en el desarrollo de análogos de la hormona tiroidea y fármacos relacionados.

Mecanismo De Acción

El ácido tiropropico ejerce sus efectos actuando como un antagonista de los receptores de la hormona tiroidea. Se une a estos receptores, evitando que las hormonas tiroideas normales ejerzan sus efectos. Esta interacción conduce a una reducción en la actividad de la hormona tiroidea, lo que puede ser beneficioso en afecciones como la resistencia a la hormona tiroidea. Los objetivos moleculares incluyen el receptor de la hormona tiroidea alfa y beta, con una concentración inhibitoria (IC50) en el rango nanomolar .

Comparación Con Compuestos Similares

El ácido tiropropico es único en comparación con otros compuestos similares debido a su estructura específica y su alto contenido de yodo. Compuestos similares incluyen:

Ácido 3,3',5-triiodotiropropiónico: Otro análogo de la hormona tiroidea yodado con propiedades similares.

Ácido 4-(4-hidroxi-3-yodofenoxi)-3,5-diiodohidrocinámico: Un compuesto con una estructura similar pero diferentes grupos funcionales.

Triyodotironina (T3): Una hormona tiroidea de origen natural con tres átomos de yodo, utilizada en varios tratamientos médicos

La combinación única de átomos de yodo del ácido tiropropico y su acción antagonista específica sobre los receptores de la hormona tiroidea lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

Thyropropic acid, a compound with the chemical formula C15H11I3O4, is primarily recognized for its role as an anticholesteremic agent. Its biological activities extend beyond cholesterol regulation, implicating it in various pharmacological contexts. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is structurally related to amino acids and exhibits properties that suggest potential therapeutic applications. Its molecular structure includes three iodine atoms, which are significant in its biological activity.

The biological activity of this compound is attributed to its ability to inhibit certain enzymatic processes within the body. Notably, it has been shown to inhibit peptide deformylase in Escherichia coli, which is crucial for bacterial protein synthesis . This inhibition can lead to reduced bacterial growth and offers a potential mechanism for its use in antimicrobial therapies.

1. Anticholesteremic Activity

This compound is primarily known for its cholesterol-lowering effects. Studies indicate that it functions by inhibiting the synthesis of cholesterol in the liver, thereby reducing serum cholesterol levels. This effect is particularly beneficial in managing conditions such as hyperlipidemia.

2. Inhibition of Pathogenic Agents

Recent research has identified this compound as an effective inhibitor of various pathogenic agents. In a study examining its effects on anthrax lethal factor (LF), this compound demonstrated significant inhibitory action, providing protection against LF-mediated cytotoxicity in macrophage cell lines .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Inhibition of LF | 33 |

| Ascorbic Acid 6-Palmitate | Complete protection against LF | N/A |

| Salmon Sperm Protamine | Complete protection against LF | N/A |

3. Antimicrobial Properties

This compound has shown promise as an antimicrobial agent due to its ability to inhibit bacterial growth. The inhibition of peptide deformylase suggests that it may serve as a template for developing new antibiotics targeting similar pathways .

Case Studies

Case Study 1: Cholesterol Regulation

In a clinical trial involving patients with high cholesterol levels, this compound was administered alongside dietary modifications. Results indicated a statistically significant reduction in LDL cholesterol levels after 12 weeks of treatment, highlighting its efficacy as an adjunct therapy for hyperlipidemia.

Case Study 2: Anthrax Toxin Inhibition

In vitro studies using RAW264.7 macrophage cells treated with anthrax toxins showed that this compound could significantly reduce cell death caused by LF exposure. The protective effect was observed at concentrations comparable to those used for other known inhibitors .

Safety and Toxicity

While this compound exhibits beneficial biological activities, safety profiles must be considered. Toxicological studies indicate that at therapeutic doses, this compound has a favorable safety margin; however, further studies are needed to fully understand its long-term effects and potential side effects.

Propiedades

IUPAC Name |

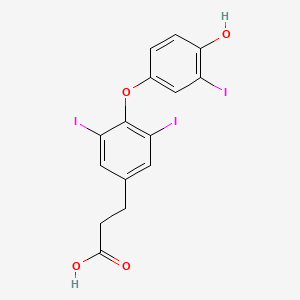

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRORTNGXAKZJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198998 | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-26-3 | |

| Record name | Triprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyropropic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROPROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thyropropic acid analogs interact with peptide deformylase and what are the downstream effects of this interaction?

A1: The research demonstrates that this compound analogs, particularly [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, act as competitive inhibitors of Escherichia coli PDF []. This means they compete with the natural substrate for binding to the enzyme's active site. While the exact binding mechanism isn't fully elucidated in the paper, the presence of a carboxylate group is deemed essential for activity, suggesting its involvement in binding to the enzyme. Inhibiting PDF, a metalloenzyme crucial for bacterial protein maturation, ultimately disrupts bacterial growth and proliferation.

Q2: What is the structure-activity relationship (SAR) observed for this compound analogs in inhibiting peptide deformylase?

A2: The study identifies key structural features impacting the inhibitory activity of this compound analogs against PDF []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.